

# Application Note & Protocol: Synthesis of Tolyfluanid from N,N-Dimethyl-N'-p-tolylsulphamide

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## Compound of Interest

Compound Name: *N,N-Dimethyl-N'-p-tolylsulphamide*

CAS No.: 66840-71-9

Cat. No.: B104515

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## Introduction: The Significance of Tolyfluanid

Tolyfluanid, chemically known as N-[[dichloro(fluoro)methyl]sulfonyl]-N',N'-dimethyl-N-(4-methylphenyl)sulfuric diamide, is a broad-spectrum fungicide with significant applications in agriculture and as a wood preservative.[1][2] It is effective against a range of fungal pathogens, including gray mold (*Botrytis*) and late blight, making it a valuable tool in the protection of fruits, ornamental plants, and vegetables.[1] The synthesis of tolyfluanid is a multi-step process, and this document provides a detailed protocol for the final key step: the conversion of **N,N-Dimethyl-N'-p-tolylsulphamide** to tolyfluanid. This guide is intended for researchers and professionals in drug development and agrochemical synthesis, offering in-depth procedural details and the scientific rationale behind the experimental choices.

## Reaction Scheme and Mechanistic Overview

The synthesis of tolyfluanid from **N,N-Dimethyl-N'-p-tolylsulphamide** involves the reaction of the latter with dichlorofluoromethanesulfonyl chloride. This reaction introduces the active fungicidal moiety to the sulfonamide intermediate.[3]

Overall Reaction:

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the nitrogen atom of the secondary amine in **N,N-Dimethyl-N'-p-tolylsulphamide** on the electrophilic sulfur atom of dichlorofluoromethanesulfonyl chloride. The presence of a base is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. The choice of base and solvent is critical to prevent unwanted side reactions and to ensure a high yield of the desired product.

## Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of tolylfuanid. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

## Materials and Reagents

| Reagent                                 | CAS Number | Molecular Formula  | Purity | Supplier            |
|---|------------|--|--------|---------------------|
| N,N-Dimethyl-N'-p-tolylsulphamide       | 66840-71-9 | C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> S | >98%   | e.g., Benchchem     |
| Dichlorofluoromethanesulphenyl chloride | 2712-93-8  | CCl <sub>3</sub> FS  | >97%   | e.g., Sigma-Aldrich |
| Triethylamine (TEA)                     | 121-44-8   | C <sub>6</sub> H <sub>15</sub> N                               | >99%   | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous        | 75-09-2    | CH <sub>2</sub> Cl <sub>2</sub>                                | >99.8% | e.g., Sigma-Aldrich |
| Sodium sulfate, anhydrous               | 7757-82-6  | Na <sub>2</sub> SO <sub>4</sub>                                | >99%   | e.g., Sigma-Aldrich |
| Hexane, HPLC grade                      | 110-54-3   | C <sub>6</sub> H <sub>14</sub>                                 | >95%   | e.g., Sigma-Aldrich |
| Ethyl acetate, HPLC grade               | 141-78-6   | C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>                   | >99.5% | e.g., Sigma-Aldrich |

## Equipment

- Three-neck round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Condenser
- Thermometer
- Inert gas supply (Nitrogen or Argon)

- Ice bath
- Separatory funnel (500 mL)
- Rotary evaporator
- Glassware for crystallization
- Filtration apparatus (Büchner funnel and flask)
- Analytical balance

## Step-by-Step Synthesis Procedure

- Reaction Setup:
  - Assemble the three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser with an inert gas inlet, and a thermometer.
  - Ensure the entire apparatus is dry to prevent hydrolysis of the reactants and intermediates.
  - Place the flask in an ice bath on the magnetic stirrer.
- Addition of Reactants:
  - In the flask, dissolve **N,N-Dimethyl-N'-p-tolylsulphamide** (e.g., 10.0 g, 46.6 mmol) and triethylamine (e.g., 7.1 mL, 51.3 mmol, 1.1 eq) in anhydrous dichloromethane (100 mL).
  - Rationale: Dichloromethane is an excellent solvent for the reactants and is relatively inert under the reaction conditions. Triethylamine acts as a base to neutralize the HCl produced during the reaction, preventing protonation of the starting material and driving the equilibrium towards the product. Anhydrous conditions are crucial as dichlorofluoromethanesulfonyl chloride is moisture-sensitive.
- Reaction Execution:
  - Stir the solution and cool it to 0-5 °C using the ice bath.

- In the dropping funnel, add a solution of dichlorofluoromethanesulfonyl chloride (e.g., 8.5 g, 46.6 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL).
- Add the dichlorofluoromethanesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the temperature below 10 °C.
- Rationale: The dropwise addition and low temperature are critical to control the exothermic reaction and minimize the formation of byproducts.
- Reaction Monitoring and Completion:
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
  - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The disappearance of the starting material spot indicates the completion of the reaction.
- Work-up and Extraction:
  - Once the reaction is complete, cool the mixture again in an ice bath and slowly add 50 mL of cold water to quench the reaction.
  - Transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
  - Rationale: The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.
  - Dry the organic layer over anhydrous sodium sulfate.
- Purification and Isolation:
  - Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

- The crude tolylfluaniid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.
- Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

## Characterization

The identity and purity of the synthesized tolylfluaniid should be confirmed using standard analytical techniques:

- Melting Point: Compare the observed melting point with the literature value (93 °C).[1]
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure.

## Data Summary and Visualization

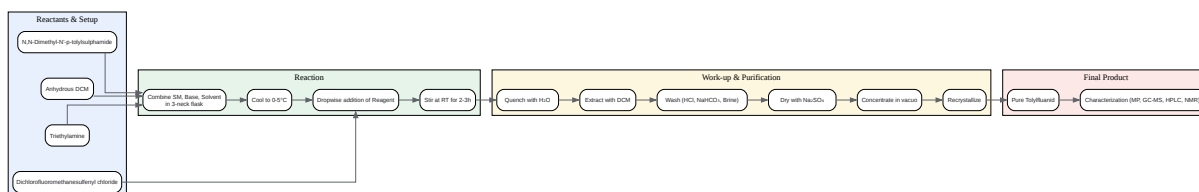
### Reaction Parameters

| Parameter                | Value                                   |
|--------------------------|---|
| Starting Material        | N,N-Dimethyl-N'-p-tolylsulphamide       |
| Reagent                  | Dichlorofluoromethanesulfonyl chloride  |
| Molar Ratio (SM:Reagent) | 1:1                                     |
| Base                     | Triethylamine (1.1 eq)                  |
| Solvent                  | Anhydrous Dichloromethane               |
| Reaction Temperature     | 0-5 °C (addition), Room Temp (stirring) |
| Reaction Time            | 3-4 hours                               |
| Expected Yield           | 80-90% (literature dependent)           |

## Physicochemical Properties of Tolyfluamid

| Property            | Value   | Reference |
|---------------------|---|-----------|
| Molecular Formula   | C <sub>10</sub> H <sub>13</sub> Cl <sub>2</sub> FN <sub>2</sub> O <sub>2</sub> S <sub>2</sub> | [2]       |
| Molar Mass          | 347.244 g/mol   | [1]       |
| Appearance          | Colorless, odorless crystals  | [1]       |
| Melting Point       | 93 °C   | [1]       |
| Solubility in Water | 0.9 mg/L at 20 °C   | [1]       |

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of tolylfluaniid.

## Safety and Handling Precautions

The synthesis of tolylfluaniid involves hazardous chemicals, and strict safety protocols must be followed.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[4][5] A respirator may be necessary when handling volatile or powdered reagents.[4]
- Chemical Hazards:
  - Tolylfluaniid: May cause skin and serious eye irritation, and may cause an allergic skin reaction. It is fatal if inhaled and very toxic to aquatic life.[4]

- Dichlorofluoromethanesulfonyl chloride: Corrosive and moisture-sensitive. Reacts with water to produce toxic gases.
- Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled, and causes severe skin burns and eye damage.
- Dichloromethane: Suspected of causing cancer.
- Handling:
  - Perform all operations in a well-ventilated fume hood.[5]
  - Avoid inhalation of dust, fumes, gas, mist, vapors, and spray.[4]
  - Prevent contact with skin and eyes.[4]
  - In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
- Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations. Avoid release to the environment.[4][5]

## Concluding Remarks

This application note provides a comprehensive and detailed protocol for the synthesis of tolylfluanid from **N,N-Dimethyl-N'-p-tolylsulphamide**. By adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this important fungicide for further study and application. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical process, allowing for informed modifications and troubleshooting.

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- To cite this document: BenchChem. [Application Note & Protocol: Synthesis of Tolyfluanid from N,N-Dimethyl-N'-p-tolylsulphamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104515/docs#application-note-protocol-synthesis-of-tolyfluanid-from-n-n-dimethyl-n-p-tolylsulphamide\]](https://www.benchchem.com/product/b104515/docs#application-note-protocol-synthesis-of-tolyfluanid-from-n-n-dimethyl-n-p-tolylsulphamide)

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